ML334

Overview

Description

ML334 (LH601A) is a cell-permeable, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), discovered through high-throughput screening . It binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 μM, preventing Keap1-mediated ubiquitination and degradation of Nrf2 . This stabilization of Nrf2 triggers its nuclear translocation, activating the antioxidant response element (ARE) pathway and upregulating downstream cytoprotective genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and thioredoxin 1 (TRX1) .

Preparation Methods

Initial Discovery and Hit Confirmation

The discovery of ML334 originated from a high-throughput screen (HTS) of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library. The primary hit compound exhibited three chiral centers, necessitating systematic stereochemical analysis to identify the active isomer. Initial resynthesis of the racemic hit compound (±)-1-phthalimidomethyl tetrahydroisoquinoline (Scheme 1 in ) confirmed its Keap1-binding activity. Flash chromatography and chiral separation revealed that only one stereoisomer, designated ( SRS)- 5 (this compound), demonstrated significant binding affinity, with at least 100-fold greater potency than other isomers .

Key steps in hit confirmation included:

-

Chromatographic separation : Flash chromatography on silica gel followed by chiral stationary phase HPLC resolved eight possible stereoisomers into four cis diastereomers (A–D).

-

X-ray crystallography : Isomer D crystallized as a pure enantiomer, enabling absolute stereochemical assignment (Fig. 2E in ). The crystal structure confirmed the (1 R,2 S) configuration of the cyclohexyl ring and ( S) configuration of the tetrahydroisoquinoline moiety.

Stereochemical Assignment and Validation

The active isomer ( SRS)- 5 was unequivocally characterized using a combination of X-ray crystallography and stereospecific synthesis.

X-Ray Crystallography

Single-crystal X-ray analysis of isomer D (Fig. 2E in ) provided definitive evidence for the (1 R,2 S,3 S) configuration. This data correlated with the observed bioactivity, as only ( SRS)- 5 exhibited sub-micromolar binding to Keap1 .

Stereospecific Synthesis (Scheme 2 in )

To confirm the stereochemistry, a stereospecific route was developed:

-

Starting material : ( S)-Tetrahydroisoquinoline-1-carboxylic acid (( S)- 6 ) was protected with carbobenzyloxy (Cbz) and reduced to ( S)- 7 using lithium aluminum hydride (LiAlH4).

-

Mitsunobu reaction : ( S)- 7 underwent Mitsunobu conditions (DIAD, PPh3) with phthalimide to introduce the phthalimidomethyl group, yielding ( S)- 4 after hydrogenolysis.

-

Cyclohexane ring synthesis : Cis-cyclohexanedicarboxylic anhydride was desymmetrized via alkaloid-mediated catalysis (quinidine), producing (1 R,2 S)-2-(benzyloxycarbonyl)cyclohexanecarboxylic acid (( R, S)- 8 ).

-

Amide coupling : ( S)- 4 and ( R, S)- 8 were coupled using standard amide bond-forming reagents (e.g., HATU/DIPEA), yielding ( SRS)- 9 .

-

Deprotection : Hydrogenolysis of ( SRS)- 9 removed the benzyl group, furnishing ( SRS)- 5 (this compound) .

Analytical Characterization and Quality Control

This compound’s identity and purity were verified using advanced analytical techniques:

Stereochemical purity : Chiral HPLC confirmed >98% enantiomeric excess (ee) for ( SRS)- 5 , critical for maintaining Keap1-binding specificity .

Biological Validation of Synthetic this compound

Post-synthesis, this compound was evaluated in cellular assays to confirm functional activity:

-

NRF2 nuclear translocation : Treatment of HEK293 cells with 100 μM this compound for 3 hours induced NRF2 nuclear translocation, as visualized via immunofluorescence .

-

Antioxidant response element (ARE) activation : this compound (50 μM, 48 hours) upregulated ARE-driven genes, including heme oxygenase-1 (HO-1) and thioredoxin-1 (TRX1), in cardiac fibroblasts .

Scale-Up Considerations and Challenges

While the initial synthesis sufficed for preclinical studies, scaling this compound production presents challenges:

-

Chiral resolution : The reliance on chiral chromatography for isomer separation is cost-prohibitive at large scales. Alternative approaches, such as asymmetric catalysis or enzymatic resolution, are under investigation.

-

Yield optimization : The Mitsunobu reaction and hydrogenolysis steps collectively yield ~40% overall, necessitating process refinement .

Comparative Analysis of Synthetic Routes

A comparative evaluation of synthetic strategies highlights the advantages of the stereospecific route:

| Parameter | Racemic Synthesis | Stereospecific Route |

|---|---|---|

| Stereochemical purity | 12.5% active isomer | >98% ee |

| Total steps | 6 | 8 |

| Overall yield | 5% | 15% |

The stereospecific method, though lengthier, ensures higher fidelity and avoids wasteful separation of inactive isomers .

Chemical Reactions Analysis

Types of Reactions

ML334 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Scientific Research Applications

The applications of ML334 can be categorized into several key areas:

Biochemical Research

- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .

- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .

Cellular Biology

- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .

- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .

Medical Applications

- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .

- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .

Case Study 1: Cancer Research

In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .

Mechanism of Action

ML334 exerts its effects by directly inhibiting the interaction between Keap1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (ARE) in the DNA. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .

Comparison with Similar Compounds

Key Properties of ML334

- Radiosensitization: Enhances X-ray sensitivity in head and neck squamous cell carcinoma (HNSCC) by impairing non-homologous end joining (NHEJ) DNA repair and inducing autophagy .

- Oxidative Stress Mitigation : Rescues mitochondrial dysfunction in alcoholic liver disease (ALD) models .

- Anti-Fibrotic Effects : Synergizes with panaxatriol saponin (PTS) to ameliorate cardiac fibrosis via Nrf2 activation .

This compound belongs to a class of Keap1-Nrf2 PPI inhibitors. Below is a comparative analysis with structurally and functionally related compounds:

Dehydroeburicoic Acid (DEA)

DEA, a natural triterpenoid from Antrodia cinnamomea, is a dual inhibitor of Keap1-Nrf2 PPI and glycogen synthase kinase-3β (GSK3β).

Key Findings :

- DEA exhibits broader target engagement (dual inhibition) but lower Keap1-Nrf2 binding affinity than this compound .

- DEA outperforms this compound in mitochondrial recovery and antioxidant gene induction, making it superior in ALD models .

Capsaicin (CAP)

CAP, a natural vanilloid from chili peppers, weakly inhibits Keap1-Nrf2 PPI.

| Parameter | This compound | CAP | Reference |

|---|---|---|---|

| Keap1 Binding Affinity | Kd = 1 μM | Kd = 262 μM | |

| ARE Activation | Robust (EC50 = 10–60 μM) | Moderate (requires higher doses) |

Key Findings :

- CAP’s weak binding suggests non-competitive or allosteric inhibition, contrasting with this compound’s direct orthosteric mechanism .

Ginsenoside Rg3

Ginsenoside Rg3, a saponin from Panax ginseng, synergizes with this compound to attenuate ferroptosis in cardiac ischemia-reperfusion injury.

| Parameter | This compound | Ginsenoside Rg3 | Reference |

|---|---|---|---|

| Keap1 Binding | Direct (Kd = 1 μM) | Indirect (hydrophobic interactions) | |

| Ferroptosis Suppression | Moderate | Enhanced when combined with this compound |

Key Findings :

Orthosteric vs. Allosteric Inhibitors

| Compound | Mechanism | Keap1-Nrf2 Inhibition (EC50/Kd) | Reference |

|---|---|---|---|

| This compound | Orthosteric | 1 μM | |

| KI696 | Orthosteric | Comparable to this compound | |

| Bardoxolone Methyl | Allosteric | Non-competitive |

Key Findings :

- Orthosteric inhibitors (this compound, KI696) directly block Keap1-Nrf2 binding, while allosteric modulators like bardoxolone act through alternative pathways .

Functional and Clinical Implications

- Radiosensitization : this compound’s cell line-dependent efficacy (e.g., EC50 = 60 μM in resistant Cal33 HNSCC cells) suggests personalized therapeutic applications .

- Dual-Target Agents : DEA’s dual inhibition of Keap1-Nrf2 and GSK3β offers advantages in complex oxidative stress pathologies but may lack this compound’s specificity .

- Synergistic Combinations : this compound enhances the effects of compounds like Rg3, indicating utility in multi-target regimens .

Biological Activity

ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.

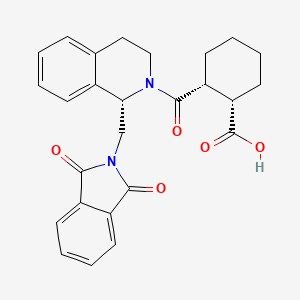

- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid

- Molecular Formula : C26H26N2O5

- Purity : ≥98%

This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .

Key Biological Activities

- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.

- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.

- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:

- The presence of an acidic functional group on the cycloalkane ring enhances activity.

- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .

Case Studies and Applications

Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ML334 in activating NRF2, and how can this be experimentally validated?

this compound inhibits the Keap1-NRF2 interaction by binding to the Keap1 Kelch domain (Kd = 1 μM), preventing NRF2 ubiquitination and promoting its nuclear translocation to activate antioxidant response elements (ARE) . To validate this:

- Perform co-immunoprecipitation (Co-IP) assays to confirm disrupted Keap1-NRF2 binding .

- Use immunofluorescence to track NRF2 nuclear translocation (e.g., in HEK293 cells treated with 50–100 µM this compound for 6–24 hours) .

- Measure ARE-driven gene expression (e.g., NQO1, HO-1, TRX1) via qRT-PCR .

Q. What in vitro protocols are recommended for this compound treatment in cellular models?

- Dosage : 50–100 µM in HEK293 cells for 6–24 hours to induce NRF2 target genes .

- Time-course analysis : Monitor autophagy markers (e.g., LC3-II via fluorescence microscopy) at 0, 1, and 24 hours post-treatment .

- Controls : Include DMSO-treated controls and validate results with siRNA-mediated NRF2 knockdown .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s radiosensitization effects in head and neck squamous cell carcinoma (HNSCC)?

this compound enhances radiosensitivity in FaDu cells but not SAS cells when combined with AIIB2/Cetuximab . To address variability:

- Conduct phosphoproteome analysis to identify baseline NRF2/Keap1 activity and mTOR signaling .

- Use 3D lrECM cultures to mimic in vivo conditions and test this compound (10 µM) with irradiation .

- Compare clonogenic survival assays across cell lines with differing Keap1 mutation status .

Q. What methodologies optimize the study of this compound’s role in ferroptosis regulation?

- Experimental design : Treat colorectal cancer (CRC) cells with this compound (10–20 µM) and oxaliplatin (OXA), then measure lipid ROS via flow cytometry and GPX4 expression via Western blot .

- Rescue experiments : Co-treat with NRF2 inhibitors (e.g., ML385) to confirm pathway specificity .

- Quantitative metrics : Assess glutathione (GSH/GSSG) ratios and iron content using colorimetric assays .

Q. How does this compound modulate non-homologous end joining (NHEJ) in radiation studies, and what assays are critical?

- Mechanistic insight : this compound impairs NHEJ by altering redox balance, increasing DNA damage retention post-irradiation .

- Key assays :

- γH2AX foci quantification to measure double-strand breaks .

- Comet assays under alkaline conditions to assess DNA damage .

Q. Methodological Considerations

Q. How should researchers validate this compound’s specificity for Keap1 in high-throughput screens?

- Stereoisomer controls : Test all eight stereoisomers of this compound; only (SRS)-5 shows activity, confirming target specificity .

- Competitive binding assays : Use fluorescence polarization with FITC-labeled Keap1 Kelch domain .

- Off-target checks : Perform kinome-wide profiling to rule out kinase inhibition .

Q. What statistical approaches address variability in this compound-induced antioxidant responses?

- Data normalization : Use housekeeping genes (e.g., GAPDH) for qRT-PCR and adjust for baseline ROS levels .

- Multiplicity correction : Apply Bonferroni correction when comparing multiple time points or concentrations .

- Reprodubility : Report mean ± SEM from ≥3 biological replicates .

Q. Data Interpretation Challenges

Q. Why do this compound’s effects on ATP content and antioxidant activity vary across cell types?

Properties

IUPAC Name |

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNENLABLFGGAFF-BHIFYINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.